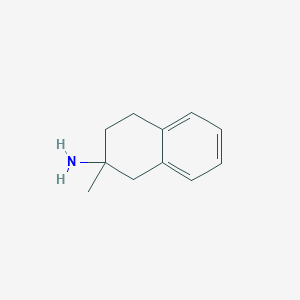

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Descripción general

Descripción

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with a structure consisting of a tetralin group combined with an amine. This compound is known for its stimulant properties and has been studied for its potential effects on neurotransmitter systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine can be synthesized through various methods. One common approach involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalen-2-one using a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient large-scale production with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Methyl-THN serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing medications aimed at conditions such as depression and anxiety .

Mechanism of Action:

The compound has been shown to inhibit the reuptake of serotonin and norepinephrine, potentially increasing their availability in the synaptic cleft. This mechanism is similar to that of established antidepressants, which positions 2-Methyl-THN as a promising candidate for further drug development .

Organic Synthesis

Versatile Building Block:

In organic chemistry, 2-Methyl-THN is utilized as a building block for synthesizing more complex molecules. Its structural properties allow chemists to modify it into various derivatives through oxidation, reduction, and substitution reactions .

Common Reactions:

- Oxidation: Can form ketones or carboxylic acids.

- Reduction: Modifications to the amine group or other functional groups.

- Substitution: The amine group can participate in nucleophilic substitution reactions.

Material Science

Enhancement of Polymers and Resins:

The compound is employed in formulating specialty polymers and resins. It enhances properties such as durability and thermal stability, making it valuable in developing advanced materials used in various industries .

Analytical Chemistry

Reference Material:

In analytical chemistry, 2-Methyl-THN acts as a standard reference material in chromatographic techniques. It aids in accurately quantifying related compounds within complex mixtures, crucial for both research and quality control processes .

Biochemical Research

Studies on Receptor Interactions:

Researchers utilize 2-Methyl-THN to explore interactions with various receptors and enzymes. This research contributes to understanding biological pathways and identifying potential therapeutic targets for drug development .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Neurological Disorders | Demonstrated efficacy in enhancing serotonin levels similar to SSRIs. |

| Study B | Organic Synthesis | Developed multiple derivatives showcasing varied biological activities. |

| Study C | Material Science | Improved thermal stability in polymer formulations using 2-Methyl-THN derivatives. |

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves the inhibition of the reuptake of serotonin and norepinephrine, and likely induces their release as well. It is also likely to act on dopamine, given its structural similarity to other known stimulants . The compound interacts with neurotransmitter transporters, leading to increased levels of these neurotransmitters in the synaptic cleft, which contributes to its stimulant effects .

Comparación Con Compuestos Similares

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds such as:

2-Aminotetralin: This compound is a rigid analogue and shares similar stimulant properties but differs in potency and specific effects on neurotransmitter systems.

5,6,7,8-Tetrahydro-2-naphthylamine: Another similar compound with comparable chemical structure and properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .

Actividad Biológica

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : CHN

Molecular Weight : 161.25 g/mol

SMILES Notation : CC1CCC2=CC=CC=C2C1N

InChI Key : UOTBRMOSRTZZGB-UHFFFAOYSA-N

The compound features a tetrahydronaphthalene structure with a methyl and an amine group. Its unique structural characteristics contribute to its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to significant drug-drug interactions, as evidenced by increased plasma exposure to substrates like indinavir when co-administered with the compound .

- Receptor Interaction : It acts as a selective antagonist at serotonin receptors (5-HT), which is linked to its potential effects on mood disorders such as depression and anxiety .

Antimicrobial Activity

Recent studies have identified tetrahydronaphthalene amides (THNAs), including derivatives of this compound, as effective inhibitors of Mycobacterium tuberculosis (M.tb). These compounds demonstrated potent growth inhibition at concentrations lower than 1 µg/mL in vitro, indicating their potential as novel anti-tuberculosis agents .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests it may offer therapeutic benefits for neurodevelopmental disorders. Animal models have shown that related compounds can alleviate symptoms of anxiety and hyperactivity .

Structure-Activity Relationships (SAR)

SAR studies have revealed that modifications to the tetrahydronaphthalene core can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Enhances receptor affinity and selectivity |

| Amine group position | Critical for enzyme interaction and inhibition |

| Hydroxyl group presence | Alters solubility and bioavailability |

These insights are crucial for guiding the design of more effective analogs with improved pharmacokinetic properties.

Case Studies

- Drug Interaction Studies : A notable case involved the evaluation of this compound's effect on CYP3A4. In vitro studies demonstrated a time-dependent inhibition pattern that raised concerns about potential drug interactions in clinical settings .

- Antimycobacterial Activity : In a study focused on new TB treatments, THNA derivatives exhibited significant activity against M.tb, leading to further investigation into their pharmacokinetic profiles and off-target effects. These findings support the development of these compounds as viable candidates for anti-TB therapy .

Propiedades

IUPAC Name |

2-methyl-3,4-dihydro-1H-naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(12)7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSBYWRGWYZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.